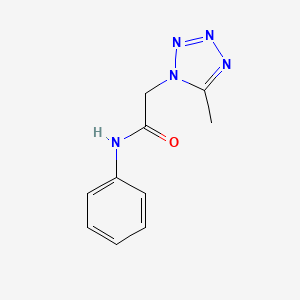

![molecular formula C16H12N4O3 B5526613 N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related furo[3,2-e]pyrazolo[3,4-b]pyrazines involves the reaction of 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds. This process can yield various derivatives through cyclocondensation and further reactions with compounds like diethyl malonate and ethanol amine, indicating a versatile synthetic pathway that could potentially be applied or adapted for N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide (Kamal El‐dean et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the chemical structure, confirming the presence of the desired moieties and the overall molecular framework (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of pyrazinecarboxamide derivatives includes their ability to undergo cyclocondensation, hydrazinolysis, and reactions with various nucleophiles. These reactions are crucial for the functionalization of the molecule and the introduction of different substituents, which can significantly alter its properties and potential applications (Yıldırım & Kandemirli, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of similar compounds can be inferred from their molecular structure and functional groups. The presence of the pyrazine ring and carboxamide moiety typically suggests moderate to good solubility in organic solvents, which is relevant for pharmaceutical applications (Bhagyasree et al., 2015).

Scientific Research Applications

Synthesis and Chemical Characterization

A novel synthesis method for furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been developed, which could serve as precursors for further pharmacological studies. These compounds were synthesized through reactions involving α-halocarbonyl compounds and characterized using spectral analyses (Kamal El‐dean et al., 2018) details.

The synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives have been explored, highlighting the versatility of pyrazole derivatives in organic chemistry and potential applications in developing new pharmacologically active compounds (Yıldırım & Kandemirli, 2005) details.

Biological Evaluation and Pharmacological Potentials

Benzene sulfonamide derivatives, including pyrazolyl and isoxazolyl-phenyl benzenesulfonamides, have shown promising in vitro antitumor activities. Molecular docking and Density Functional Theory (DFT) calculations were performed to evaluate potential interactions with biological targets, demonstrating the potential of these compounds in cancer therapy (Fahim & Shalaby, 2019) details.

The antimicrobial activities of pyrazole derivatives have been evaluated, showing moderate to potent activities against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012) details.

Theoretical and Computational Studies

- Synthesis, spectroscopic analyses, and investigation of reactive properties of condensed oxadiazole and pyrazine derivatives have been conducted, including their potential anti-tubercular activities. The study combines experimental and computational methods to elucidate the structural and reactive properties of these compounds (El-Azab et al., 2018) details.

properties

IUPAC Name |

N-[4-(furan-2-carbonylamino)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3/c21-15(13-10-17-7-8-18-13)19-11-3-5-12(6-4-11)20-16(22)14-2-1-9-23-14/h1-10H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGJYPPTBCQPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(furan-2-ylcarbonyl)amino]phenyl}pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)

![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)